![molecular formula C16H16BrNO2S B2459925 2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide CAS No. 2415513-71-0](/img/structure/B2459925.png)
2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a thiophene ring attached to a cyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxylation: Addition of the methoxy group to the benzene ring.
Cyclopropylmethylation: Attachment of the cyclopropylmethyl group to the nitrogen atom of the benzamide.
Thiophene Addition: Incorporation of the thiophene ring to the cyclopropylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution could produce a variety of functionalized benzamides.
Aplicaciones Científicas De Investigación
2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-methoxybenzamide
- 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
- 2-Bromo-5-methoxybenzyl bromide
Uniqueness
2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is unique due to the presence of the thiophene ring and cyclopropylmethyl group, which confer distinct chemical and biological properties compared to other similar compounds
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-12-2-3-14(17)13(8-12)15(19)18-10-16(5-6-16)11-4-7-21-9-11/h2-4,7-9H,5-6,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQHFZRWUFPIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
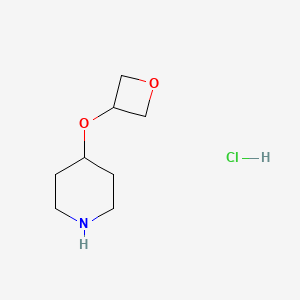
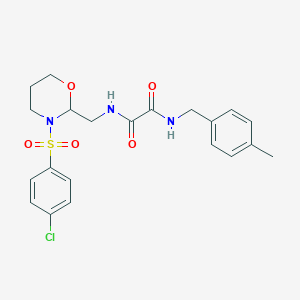
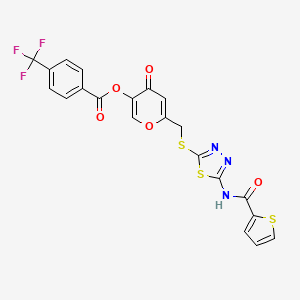
![N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiop hen-4-ylthio))acetamide](/img/structure/B2459848.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic acid](/img/structure/B2459850.png)
![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylbenzenecarbohydrazide](/img/structure/B2459851.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2459852.png)
![3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2459853.png)
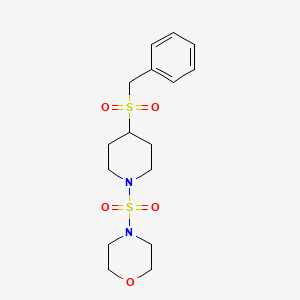
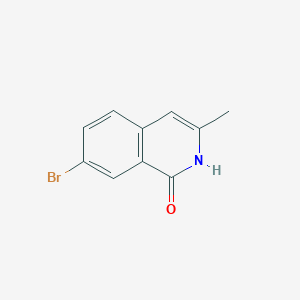

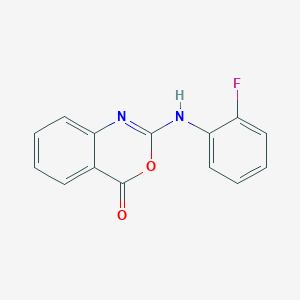
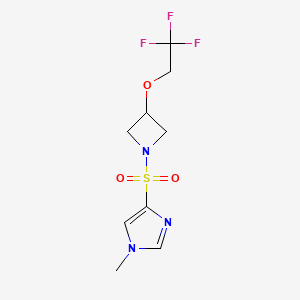
![6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2459862.png)
